molecular formula C14H17NO4 B11855039 Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate

Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate

Cat. No.: B11855039
M. Wt: 263.29 g/mol
InChI Key: XGOQOLCKUUDOIY-UHFFFAOYSA-N
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Description

Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and an oxoindoline core, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxyindole.

    Oxidation: The 5-methoxyindole is oxidized to form 5-methoxy-2-oxoindoline.

    Esterification: The 5-methoxy-2-oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyindoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies investigating the biological activity of indoline derivatives.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The oxoindoline core can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The tert-butyl ester group enhances the compound’s stability and bioavailability, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-nitro-2-oxoindoline-1-carboxylate: Similar structure but with a nitro group instead of a methoxy group.

    Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: Contains a spiro linkage with a piperidine ring.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an enyne side chain and a silyl-protected hydroxyl group.

Uniqueness

Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 5-methoxy-2-oxo-3H-indole-1-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-5-10(18-4)7-9(11)8-12(15)16/h5-7H,8H2,1-4H3

InChI Key

XGOQOLCKUUDOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)OC

Origin of Product

United States

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